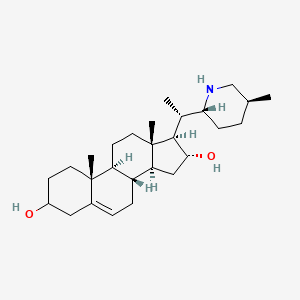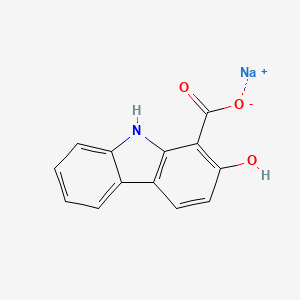
N,N'-(Iminodiethylene)bisdocosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminodiethylene)bisdocosanamide is a chemical compound with the molecular formula C48H97N3O2 and a molecular weight of 748.30268 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and an iminodiethylene linkage. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bisdocosanamide typically involves the reaction of docosanoic acid with iminodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bisdocosanamide is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminodiethylene)bisdocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N,N’-(Iminodiethylene)bisdocosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminodiethylene)bisdocosanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N’-(Iminodiethylene)bisdocosanamide include:
- N,N’-(Iminodiethylene)bisstearamide
- N,N’-(Iminodiethylene)bisoleamide
- N,N’-(Iminodiethylene)bisbehenamide
Uniqueness
N,N’-(Iminodiethylene)bisdocosanamide is unique due to its long hydrocarbon chains and specific iminodiethylene linkage. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
93858-16-3 |
|---|---|
Fórmula molecular |
C48H97N3O2 |
Peso molecular |
748.3 g/mol |
Nombre IUPAC |
N-[2-[2-(docosanoylamino)ethylamino]ethyl]docosanamide |
InChI |
InChI=1S/C48H97N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(52)50-45-43-49-44-46-51-48(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-46H2,1-2H3,(H,50,52)(H,51,53) |
Clave InChI |
LCXDVRRNNYKJBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















